molecular formula C17H19NO B3853619 N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Cat. No.: B3853619
M. Wt: 253.34 g/mol
InChI Key: LEPUZRCLBVGYSD-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a methoxyphenyl group attached to an indane structure through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of secondary amines like this compound often involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments is crucial for the scalability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The methoxy group and the amine linkage can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines and methoxy derivatives .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group and amine linkage allow it to bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural features, such as the indane backbone and the methoxyphenyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-19-17-8-6-13(7-9-17)12-18-16-10-14-4-2-3-5-15(14)11-16/h2-9,16,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPUZRCLBVGYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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